REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[C:15]([CH3:16])=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][C:7]=1[CH3:17])[CH2:2][CH2:3][CH3:4].CO>[OH-].[K+]>[CH2:1]([O:5][C:6]1[C:7]([CH3:17])=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:14][C:15]=1[CH3:16])[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=C(C=C(C(=O)OC)C=C1C)C
|
Name
|
Formula 147
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
After dissolving the concentrate mixture in water
|
Type
|
WASH
|
Details
|
then washing the mixture with ethylether (×3), 5N HCl aqueous solution
|
Type
|
ADDITION
|
Details
|
was added to the obtained solution
|
Type
|
CUSTOM
|
Details
|
was obtained through filtration
|
Type
|
WASH
|
Details
|
After washing the obtained precipitate with water several times
|
Type
|
CUSTOM
|
Details
|
drying the same, the dried precipitate
|
Type
|
CUSTOM
|
Details
|
was subjected to recrystallization in an ethyl acetate/hexane solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C=C(C(=O)O)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 907 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |